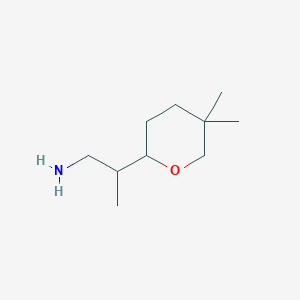

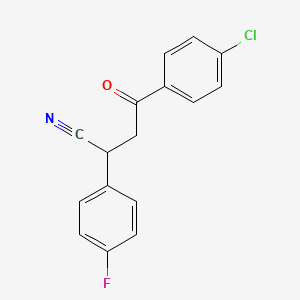

![molecular formula C19H19ClN2O2 B2521349 4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one CAS No. 852712-88-0](/img/structure/B2521349.png)

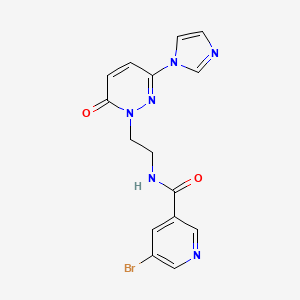

4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one" is a chemical entity that appears to be related to a class of compounds that exhibit interesting biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their potential biological activities, which can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related oxazoloquinoline derivatives is described in the literature. For instance, efficient syntheses of oxazolo[4,5-c]quinoline-4(5H)-ones have been reported using ethyl 2-chlorooxazole-4-carboxylate as a starting material . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazoloquinoline derivatives is characterized by the presence of an oxazole ring fused to a quinoline moiety. The crystal structures of isomeric compounds with related structures have been determined, revealing the importance of interactions such as π(quinoline)⋯π(quinoline) dimeric motifs . These structural features are likely to be relevant to the compound of interest as well.

Chemical Reactions Analysis

The reactivity of related compounds, such as 5H-benzoxazolo[3,2-a]quinolin-5-ones, has been explored. These compounds can serve as synthons for the preparation of various quinoline derivatives, with nucleophilic reagents cleaving the oxazole ring at specific positions . This suggests that the compound may also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, the properties of structurally related compounds can offer some insights. For example, the crystal structures of related compounds have shown the presence of various intermolecular interactions, which can influence properties such as solubility, melting point, and stability .

Relevant Case Studies

Case studies involving related compounds have demonstrated their potential as biological agents. For example, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent adenosine receptor antagonists with potential antidepressant activity . Similarly, 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones have shown H1-antihistaminic activity . These findings suggest that the compound may also exhibit significant biological activities, warranting further investigation.

Scientific Research Applications

Crystal Structural Analysis

The study of crystal structures of isomeric quinoline derivatives highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in determining the properties of these compounds. Such structural analysis is crucial for understanding the interaction mechanisms and designing new materials with desired physical and chemical properties (de Souza et al., 2015).

Synthetic Methodologies

Research into the synthesis of quinoline and oxazoloquinoline derivatives provides a foundation for developing new synthetic routes. These methods are essential for the production of compounds with potential therapeutic or material applications, as seen in the facile synthesis of dihydro-oxazolo[2,3-b]quinazolin-ones (Chern et al., 1988).

Antihistaminic Activity

The design and synthesis of quinazolin-5(4H)-ones derivatives have shown significant H1-antihistaminic activity. This discovery opens up new avenues for the development of antihistaminic drugs with improved efficacy and reduced side effects (Gobinath et al., 2015).

Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities

The synthesis of nucleosides analogues derived from pyrimido[4,5-b]quinolines has shown promising results in analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. These findings suggest potential pharmaceutical applications of such compounds (El-Gazzar et al., 2009).

Molecular Structure and Spectroscopic Characterization

DFT and TD-DFT/PCM calculations on quinoline derivatives have provided detailed insights into their molecular structure, spectroscopic characteristics, and potential as NLO materials. This research aids in understanding the electronic properties and reactivity of such compounds (Wazzan et al., 2016).

Mechanism of Action

Quinolones interact with their targets in cells through various mechanisms, often involving the inhibition of enzymes or signaling pathways . The specific biochemical pathways affected by quinolones can vary widely depending on the specific compound and its targets .

The pharmacokinetics of quinolones, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific compound. These properties can significantly impact a compound’s bioavailability and its overall effectiveness .

The molecular and cellular effects of a quinolone’s action can include changes in cell signaling, enzyme activity, and gene expression, among others . These effects can lead to the observed biological activities of the compound.

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a quinolone’s action, efficacy, and stability . These factors can affect the compound’s interaction with its targets, its stability in the body, and its overall effectiveness.

Safety and Hazards

properties

IUPAC Name |

4-(2-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMFWVUKXTLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

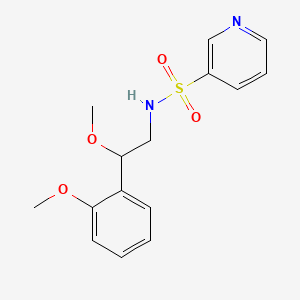

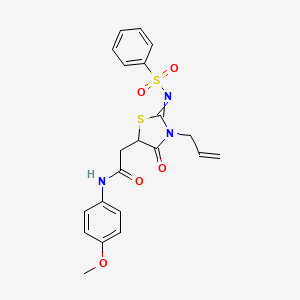

![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

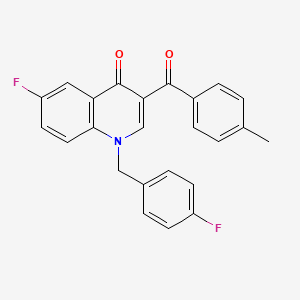

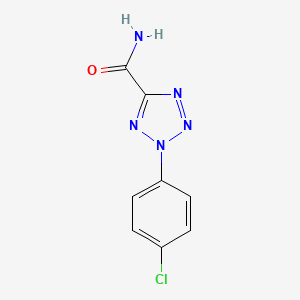

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)

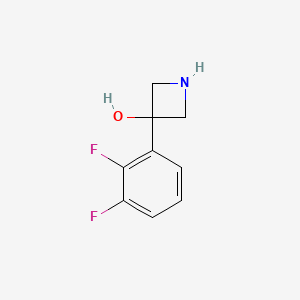

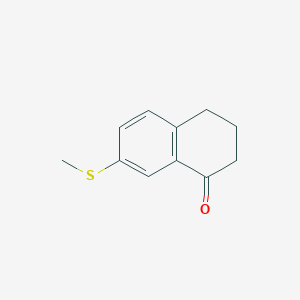

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)